Benzyl benzoyloxycarbamate
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Overview
Description
Benzyl benzoyloxycarbamate is an organic compound with the molecular formula C15H13NO4. It is a derivative of carbamic acid and benzyl alcohol, often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl benzoyloxycarbamate can be synthesized through the reaction of benzyl chloroformate with benzylamine. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the process. The reaction is carried out at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where benzyl chloroformate and benzylamine are continuously fed into the system. The reaction mixture is stirred vigorously to ensure complete mixing and efficient reaction. The product is then purified through recrystallization or distillation to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form this compound oxide. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield this compound alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyloxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: this compound derivatives with various nucleophiles.
Scientific Research Applications
Benzyl benzoyloxycarbamate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of benzyl benzoyloxycarbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection prevents unwanted side reactions during chemical synthesis. The benzoyloxy group can be selectively removed under mild acidic or basic conditions, revealing the free amine group for further reactions. The molecular targets and pathways involved include the formation and cleavage of carbamate bonds, which are crucial in various synthetic processes.
Comparison with Similar Compounds
Benzyl benzoyloxycarbamate is unique compared to other carbamate derivatives due to its stability and ease of removal. Similar compounds include:
Benzyl carbamate: Used as a protecting group for amines but requires harsher conditions for removal.
Tert-butyl carbamate: Another protecting group for amines, known for its stability but also requiring stronger acidic conditions for deprotection.
Ethyl carbamate: Less commonly used due to its lower stability and higher reactivity.
Properties
IUPAC Name |
phenylmethoxycarbonylamino benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(13-9-5-2-6-10-13)20-16-15(18)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXKFXUDQWSZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NOC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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